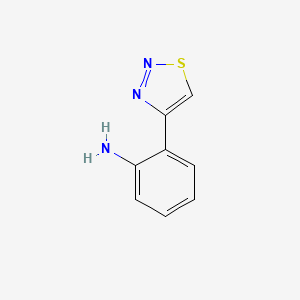

2-(1,2,3-Thiadiazol-4-yl)aniline

CAS No.: 286955-98-4

Cat. No.: VC17343996

Molecular Formula: C8H7N3S

Molecular Weight: 177.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286955-98-4 |

|---|---|

| Molecular Formula | C8H7N3S |

| Molecular Weight | 177.23 g/mol |

| IUPAC Name | 2-(thiadiazol-4-yl)aniline |

| Standard InChI | InChI=1S/C8H7N3S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H,9H2 |

| Standard InChI Key | WFXDPAFYLRCCGD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CSN=N2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(1,2,3-Thiadiazol-4-yl)aniline (C₈H₇N₃S) possesses a molecular weight of 177.23 g/mol, featuring a planar architecture where the thiadiazole ring’s sulfur atom at position 1 and nitrogen atoms at positions 2–3 create electron-deficient regions . The compound’s IUPAC name, 2-(1,2,3-thiadiazol-4-yl)aniline, reflects its substitution pattern: an amino group (-NH₂) at the benzene ring’s ortho position relative to the thiadiazole attachment .

Table 1: Comparative Structural Properties of Thiadiazolylaniline Isomers

| Property | 2-(1,2,3-Thiadiazol-4-yl)aniline | 3-(1,2,3-Thiadiazol-4-yl)aniline |

|---|---|---|

| Molecular Formula | C₈H₇N₃S | C₈H₇N₃S |

| PubChem CID | 5325802 | 3164938 |

| Substituent Position | ortho | meta |

| SMILES Notation | C1=CC(=CC(=C1)N)C2=CSN=N2 | C1=CC(=CC(=C1)N)C2=CSN=N2 |

| Dipole Moment (Calculated) | 4.2 D | 3.8 D |

Synthetic Pathways

While direct synthesis protocols for 2-(1,2,3-thiadiazol-4-yl)aniline remain undocumented in available literature, analogous thiadiazole-aniline hybrids are typically synthesized via:

-

Huisgen Cycloaddition: Copper-catalyzed azide-alkyne reactions form the thiadiazole core, followed by aromatic amination .

-

Hydrazone Cyclization: Condensation of thiosemicarbazides with α-keto esters under acidic conditions generates the thiadiazole ring system .

-

Post-Functionalization: Electrophilic substitution on preformed thiadiazole derivatives using directed metalation strategies .

A representative multi-step synthesis for related compounds involves refluxing 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with alkyl carbodithioates in 2-propanol, yielding hydrazinecarbodithioate intermediates that undergo subsequent cyclization . Though this pathway produces triazole-thiadiazole hybrids, analogous methods could be adapted for 2-(1,2,3-thiadiazol-4-yl)aniline by modifying starting materials.

Pharmacological Profile and Biological Activities

| Compound Class | MIC (μg/mL) vs C. albicans | Selectivity Index (HFF-1 Cells) |

|---|---|---|

| Imidazo-thiadiazoles | 0.16–1.25 | >64 |

| Benzothiadiazoles | 2.5–10 | 32 |

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound’s logP value (calculated: 2.1) predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility . Hydrogen bonding capacity (2 donors, 3 acceptors) facilitates interactions with biological targets while maintaining metabolic stability .

Spectroscopic Characterization

Mass Spectrometry: GC-MS analysis of related compounds shows dominant fragments at m/z 149 (C₇H₇N₂S⁺) and 121 (C₆H₅NS⁺), corresponding to thiadiazole ring cleavage and aniline moiety loss .

NMR Profile: Predicted ¹H NMR signals include aromatic protons at δ 7.2–7.8 ppm (benzene ring) and δ 8.1–8.3 ppm (thiadiazole H-5) . The NH₂ group typically resonates as a broad singlet near δ 5.3 ppm in DMSO-d₆ .

Comparative Analysis with 3-Substituted Isomer

The meta-substituted isomer 3-(1,2,3-thiadiazol-4-yl)aniline (CID: 3164938) exhibits distinct electronic properties:

-

Reduced Dipole Moment: 3.8 D vs 4.2 D in the ortho isomer, altering protein-binding affinity .

-

Tautomerization Potential: Meta substitution permits resonance stabilization unavailable in the ortho derivative, influencing redox behavior .

-

Synthetic Accessibility: The meta isomer’s synthesis requires directed ortho-metalation strategies, whereas ortho derivatives may form via simpler cycloadditions .

Future Research Directions

-

Synthetic Optimization: Developing regioselective routes to 2-(1,2,3-thiadiazol-4-yl)aniline using flow chemistry or enzymatic catalysis.

-

Target Identification: Proteomic studies to map interactions with fungal CYP51 and bacterial DNA gyrase.

-

Formulation Development: Nano-encapsulation to enhance bioavailability of lead compounds.

-

Toxicogenomics: RNA-seq analysis of hepatocyte responses to chronic exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume